Methylenebis[chloro(dimethyl)stannane]
Description
Methylenebis[chloro(dimethyl)stannane] is an organotin compound characterized by a central methylene (-CH₂-) group bridging two tin atoms, each substituted with chloro and dimethyl groups. Organotin compounds are notable for their thermal stability and reactivity, which are influenced by substituents on the tin atom .
Properties
CAS No. |
83135-39-1 |
|---|---|
Molecular Formula |
C5H14Cl2Sn2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
chloro-[[chloro(dimethyl)stannyl]methyl]-dimethylstannane |
InChI |
InChI=1S/4CH3.CH2.2ClH.2Sn/h4*1H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI Key |
GWKLDTJQTQOZHC-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(C[Sn](C)(C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[chloro(dimethyl)stannane] can be synthesized through the reaction of dimethyltin dichloride with formaldehyde. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2 (CH3)2SnCl2+CH2O→(CH3)2SnCH2Sn(CH3)2Cl2
Industrial Production Methods
Industrial production of Methylenebis[chloro(dimethyl)stannane] involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[chloro(dimethyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atoms in Methylenebis[chloro(dimethyl)stannane] can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Methylenebis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Methylenebis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include coordination with proteins and enzymes, leading to potential biological effects.
Comparison with Similar Compounds
Organotin Derivatives
Organotin compounds vary widely based on substituents. Key comparisons include:
| Compound Name | Substituents on Tin | Molecular Weight (g/mol) | Key Applications | Toxicity Profile |
|---|---|---|---|---|
| Methylenebis[chloro(dimethyl)stannane] | Cl, (CH₃)₂ | ~400 (estimated) | Catalysis, polymer additives | High (organotin toxicity) |
| Tributyltin chloride | Cl, (C₄H₉)₃ | 325.5 | Antifouling agents | Very high (environmental persistence) |
| Dimethyltin dichloride | Cl₂, (CH₃)₂ | 219.7 | PVC stabilizers | Moderate |
Key Differences :
- Substituent Effects : Bulky alkyl groups (e.g., tributyl) enhance lipophilicity and environmental persistence, whereas chloro groups increase electrophilicity and reactivity in cross-coupling reactions .
- Toxicity: Methylenebis[chloro(dimethyl)stannane] likely shares the neurotoxic and immunotoxic effects common to organotins but may exhibit reduced environmental persistence compared to tributyl derivatives due to smaller alkyl groups .
Methylene-Bridged Halogenated Aromatics
These compounds share the methylene bridge but differ in central atoms and substituents:
| Compound Name | Central Atom | Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| 4,4’-Methylenebis(2-chloroaniline) (MBQCA) | Carbon | Cl, NH₂ | 267.2 | Polyurethane curing agent |
| Methylenebis(phosphonic dichloride) | Phosphorus | Cl, O₂P | 249.8 | Flame retardants, ligands |
| Methylene chloride | Carbon | Cl₂ | 84.9 | Solvent, degreaser |
Key Differences :
- Reactivity : Tin-based compounds exhibit metal-centered reactivity (e.g., Lewis acidity), whereas phosphorus derivatives (e.g., Methylenebis(phosphonic dichloride)) engage in nucleophilic substitution due to P-Cl bonds .
- Applications: MBQCA is critical in polyurethane production, while methylene chloride’s volatility makes it unsuitable for high-temperature processes where organotins are preferred .
Structural Analogs with Similar Backbones
highlights compounds with high structural similarity scores:
| Compound Name | Similarity Score | Substituents | Key Differences |
|---|---|---|---|
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | 0.90 | Cl, C₂H₅ | Larger substituents increase steric hindrance |
| 5-Chloro-[1,1'-biphenyl]-2-amine | 0.85 | Cl, NH₂ | Lacks tin center; aromatic amine focus |
Functional Implications :
- Steric hindrance in diethyl-substituted analogs reduces reactivity in catalytic applications compared to methylenebis[chloro(dimethyl)stannane] .
- Aromatic amines (e.g., biphenyl derivatives) prioritize electronic effects over metal-mediated pathways .
Toxicity and Environmental Impact
- Organotins: High toxicity to aquatic life; dimethyltin compounds are less persistent than trialkyl derivatives but still require careful handling .
- Halogenated Aromatics: MBQCA is a suspected carcinogen, while methylene chloride poses acute respiratory risks .
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